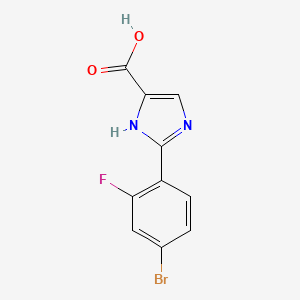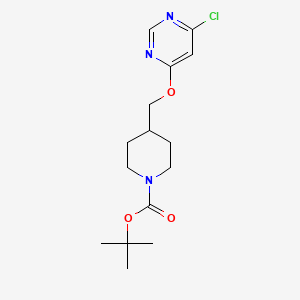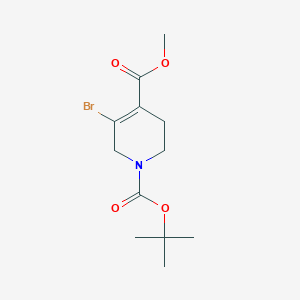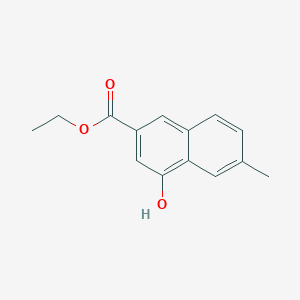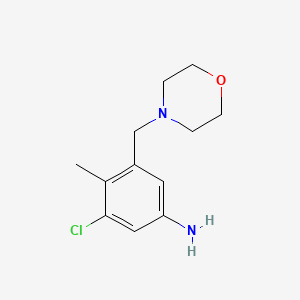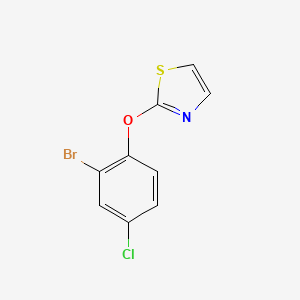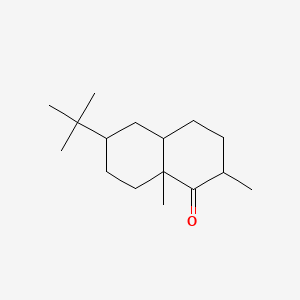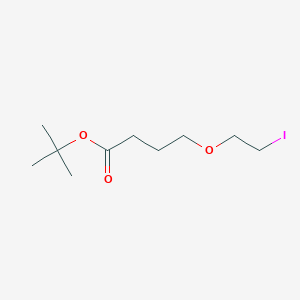
tert-Butyl 4-(2-iodoethoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-iodoethoxy)butanoate is an organic compound with the molecular formula C10H19IO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the hydroxyl group is replaced by a 2-iodoethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(2-iodoethoxy)butanoate can be synthesized through a multi-step process involving the reaction of butanoic acid derivatives with tert-butyl alcohol and 2-iodoethanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2-iodoethoxy)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodoethoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Reduction: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Oxidation: Formation of tert-butyl 4-(2-carboxyethoxy)butanoate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2-iodoethoxy)butanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-iodoethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 2-iodoethoxy group allows for selective binding to target molecules, enhancing the compound’s efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-bromoethoxy)butanoate
- tert-Butyl 4-(2-chloroethoxy)butanoate
- tert-Butyl 4-(2-fluoroethoxy)butanoate
Uniqueness
tert-Butyl 4-(2-iodoethoxy)butanoate is unique due to the presence of the iodine atom in the 2-iodoethoxy group, which imparts distinct chemical reactivity and selectivity. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in medicinal chemistry and biochemical research .
Eigenschaften
CAS-Nummer |
1188264-73-4 |
|---|---|
Molekularformel |
C10H19IO3 |
Molekulargewicht |
314.16 g/mol |
IUPAC-Name |
tert-butyl 4-(2-iodoethoxy)butanoate |
InChI |
InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
QXTKMAHNDYJETO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCOCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


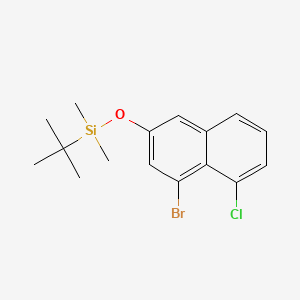
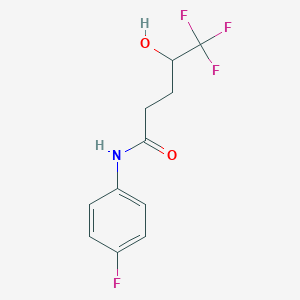
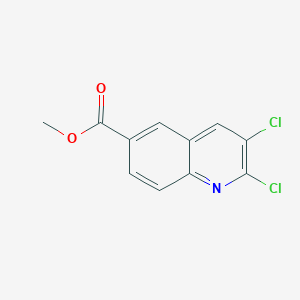

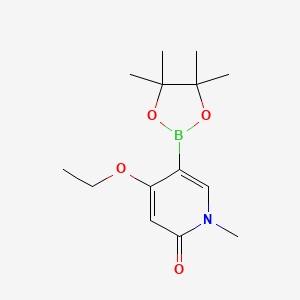
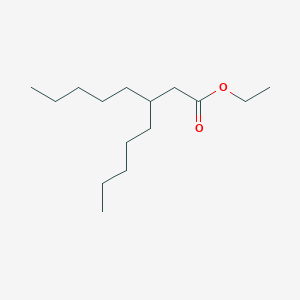
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)
